2-Isocyanato-1-methyl-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-9-5-3-2-4-8(9)6-10(12)11-7-13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLLVJEXALHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Isocyanato 1 Methyl 1h Indole and Analogous Indole Isocyanate Systems
Direct Synthesis Approaches to Indole (B1671886) Isocyanates
Direct synthetic routes to indole isocyanates focus on the introduction or in situ formation of the isocyanate group on a pre-existing indole ring system. These methods are valued for their efficiency and are often centered around classic rearrangement reactions that proceed via well-understood reactive intermediates.
Carbene Intermediate-Based Syntheses from Isocyanides
The reaction of isocyanides with carbenes or carbene precursors represents a sophisticated method for constructing complex heterocyclic systems. While not a direct conversion of a simple indole to an indole isocyanate, this strategy is relevant for building the indole framework itself, which can then be further functionalized. For instance, tryptamine-derived isocyanides can undergo dearomative spirocyclization reactions. wikipedia.org In these processes, a carbene, often generated from an α-diazo ester and catalyzed by a transition metal complex, attacks the isocyanide moiety. wikipedia.org This leads to a ketenimine intermediate which can then undergo spontaneous intramolecular cyclization. wikipedia.org Research has shown that various isocyanides can undergo oligomerization or polymerization in the presence of suitable catalysts, with evidence pointing to the involvement of carbene intermediates in these carbon-carbon bond-forming processes. organic-chemistry.orglibretexts.org Such methodologies highlight the utility of isocyanide precursors in building complex indole alkaloids, which could subsequently be converted to the target isocyanates. scielo.br
| Reactant Type | Key Reagent | Intermediate | Primary Product Type |
|---|---|---|---|
| 3-(2-isocyanoethyl)indoles | α-diazo ester | Ketenimine | Spiroindolenines |
| Aryl Isocyanides | Aluminium(I) Complex | Carbene | Quinoline/Indole Heterocycles |
Rearrangement Reactions Involving Nitrene Intermediates
A significant class of reactions used for the synthesis of isocyanates involves the rearrangement of a species containing a nitrogen atom, typically with the extrusion of a small, stable molecule like dinitrogen. These reactions are believed to proceed through a transient nitrene or a concerted process that avoids a free nitrene, leading to the migration of a substituent from a carbonyl carbon to the nitrogen atom. wikipedia.org
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. rsc.orgnih.gov The reaction proceeds via the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The isocyanate can be isolated or trapped in situ with various nucleophiles. wikipedia.orgrsc.org
This method is directly applicable to the synthesis of indole isocyanates. The general pathway involves:
Activation of the Carboxylic Acid : An indole carboxylic acid, such as 1-methyl-1H-indole-2-carboxylic acid, is first converted into a more reactive derivative, typically an acyl chloride.
Formation of Acyl Azide : The acyl chloride is then reacted with an azide salt, such as sodium azide, to form the corresponding acyl azide.
Thermal Rearrangement : Upon heating, the acyl azide undergoes rearrangement, expelling dinitrogen (N₂) gas to yield the target isocyanate, 2-isocyanato-1-methyl-1H-indole. youtube.com
A specific patented procedure describes the synthesis of 2-isocyanato-1H-indole starting from 2-indolecarboxylic hydrazide. byjus.com The hydrazide is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and HCl) to form the acyl azide, which then rearranges to the isocyanate. byjus.com This is considered one of the cleanest and highest-yielding approaches for isocyanate synthesis. byjus.com
The Lossen rearrangement provides another route to isocyanates, starting from hydroxamic acids or their derivatives. google.com In this reaction, an O-acylated or O-sulfonylated hydroxamic acid is treated with a base, or the hydroxamic acid itself is heated, to induce a rearrangement that forms an isocyanate and a carboxylate or sulfonate leaving group. researchgate.net
The key steps in a typical Lossen rearrangement are:
Formation of Hydroxamic Acid : An indole carboxylic acid derivative (like an ester) can be reacted with hydroxylamine (B1172632) to form the corresponding indole hydroxamic acid.
Activation : The hydroxamic acid is activated by converting the hydroxyl group into a better leaving group, for example, by reaction with an acid anhydride (B1165640) or sulfonyl chloride.
Rearrangement : Treatment with a base removes the acidic N-H proton, initiating the rearrangement to the isocyanate. google.com
Recent developments have shown that the rearrangement can proceed directly from unactivated hydroxamic acids under catalyst-free conditions, for example, by using a solvent like formamide (B127407) that acts as a promoter. Additionally, 1,4,2-dioxazol-5-ones have been used as isocyanate precursors; they undergo thermal decarboxylation followed by a Lossen rearrangement to generate isocyanates in situ, which can then be trapped by nucleophiles such as indoles to form indole-carboxamides.
The Schmidt reaction is closely related to the Curtius rearrangement and can be used to convert carboxylic acids directly into amines, with an isocyanate as a key intermediate. organic-chemistry.orglibretexts.orgwikipedia.org The reaction involves treating a carboxylic acid with hydrazoic acid (HN₃) under strong acidic conditions (e.g., sulfuric acid). wikipedia.orggoogle.com
The mechanism for the conversion of a carboxylic acid proceeds as follows:
Protonation and Acylium Ion Formation : The carboxylic acid is protonated by the strong acid and loses water to form a reactive acylium ion. wikipedia.orggoogle.com
Addition of Hydrazoic Acid : The acylium ion is attacked by hydrazoic acid to form a protonated acyl azide intermediate. wikipedia.org
Rearrangement : Similar to the Curtius rearrangement, this intermediate rearranges with the loss of dinitrogen gas to form a protonated isocyanate. wikipedia.orggoogle.com
Hydrolysis : In the aqueous acidic medium, the isocyanate is typically hydrolyzed to a carbamic acid, which then decarboxylates to yield a primary amine. organic-chemistry.orgwikipedia.org
While the final product is usually an amine, the isocyanate is a discrete intermediate. By carefully controlling the reaction conditions and avoiding water, it is mechanistically plausible to intercept the isocyanate, making the Schmidt reaction a potential, though less common, one-pot method for converting an indole carboxylic acid to an indole isocyanate.
| Reaction | Starting Material | Key Reagent | Key Intermediate | Byproduct |
|---|---|---|---|---|
| Curtius | Acyl Azide | Heat | Acyl Nitrene (or concerted) | N₂ |
| Lossen | Hydroxamic Acid Derivative | Base or Heat | Isocyanate | Carboxylate |
| Schmidt | Carboxylic Acid | Hydrazoic Acid (HN₃) | Protonated Isocyanate | N₂ |
Reductive Carbonylation of Nitro- and Nitrosoarenes to Isocyanates
The reductive carbonylation of nitro compounds is an important industrial and laboratory-scale method for synthesizing isocyanates, offering a phosgene-free alternative. This process involves the reaction of an aromatic nitro compound, such as a nitro-indole, with carbon monoxide (CO) in the presence of a transition metal catalyst.
Catalytic systems based on palladium, rhodium, or ruthenium are commonly employed. The reaction mechanism is complex but is thought to involve the reduction of the nitro group by carbon monoxide, potentially through a nitrene intermediate which is then carbonylated to form the isocyanate. This method allows for the direct conversion of a nitro group to an isocyanate in a single step. For the synthesis of this compound, the starting material would be 1-methyl-2-nitro-1H-indole. The reaction is typically carried out under high pressure and temperature.
Table of Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Product |
| 3-(2-isocyanoethyl)indole | Isocyanide Precursor |
| α-diazo ester | Carbene Source |
| Ketenimine | Intermediate |
| 1-methyl-1H-indole-2-carboxylic acid | Precursor for Curtius/Schmidt |
| Acyl Chloride | Activated Intermediate |
| Sodium Azide | Azide Source |
| Acyl Azide | Curtius Precursor |
| 2-indolecarboxylic hydrazide | Curtius Precursor |
| Nitrous Acid | Reagent for Diazotization |
| Hydroxamic Acid | Lossen Precursor |
| 1,4,2-dioxazol-5-one | Isocyanate Precursor (via Lossen) |
| Hydrazoic Acid | Schmidt Reagent |
| Acylium Ion | Schmidt Intermediate |
| 1-methyl-2-nitro-1H-indole | Precursor for Reductive Carbonylation |
| Carbon Monoxide | Reductant and Carbonyl Source |
Indole Ring Construction Strategies Relevant to this compound Precursors
The formation of the indole ring is a pivotal step in the synthesis of this compound. Various cyclization strategies have been developed over the years, each with its own set of advantages and limitations regarding substrate scope, reaction conditions, and regioselectivity. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.
Cyclization Reactions
Classical named reactions remain a cornerstone for indole synthesis, providing robust and well-established routes to a wide array of indole derivatives.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used method for constructing the indole ring from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. researchgate.netwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole core. researchgate.netyoutube.com
For the synthesis of precursors to this compound, the Fischer indole synthesis can be employed to prepare 1-methyl-1H-indole-2-carboxylic acid or its esters. For instance, the reaction of N-methyl-N-phenylhydrazine with pyruvic acid or a pyruvate (B1213749) ester, followed by acid-catalyzed cyclization, can yield the desired 2-carboxy-substituted N-methylated indole. alfa-chemistry.com Historically, the cyclization of N-methylphenylhydrazone of pyruvate was reported to give 1-methyl-2-indolecarboxylic acid, albeit in low yield initially. alfa-chemistry.com
The general mechanism involves the following key steps:
Formation of the phenylhydrazone from the N-methyl-N-phenylhydrazine and the keto-acid or ester.
Tautomerization to the enamine form.
A concerted researchgate.netresearchgate.net-sigmatropic rearrangement.
Aromatization of the benzene (B151609) ring.
Intramolecular cyclization.
Elimination of ammonia to form the indole ring.
Variants of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope, including the use of various Brønsted and Lewis acids as catalysts. wikipedia.org
| Feature | Description |
|---|---|
| Reactants | (Substituted) Phenylhydrazine and an aldehyde or ketone. |
| Conditions | Acidic (Brønsted or Lewis acids). |
| Key Intermediate | Phenylhydrazone. |
| Core Mechanism | researchgate.netresearchgate.net-Sigmatropic rearrangement. |
The Madelung indole synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. This method is particularly useful for the preparation of 2-substituted indoles. For the synthesis of a precursor to this compound, one could envision the cyclization of a suitably substituted N-methylated N-acyl-o-toluidine derivative.
The classical Madelung synthesis often requires harsh reaction conditions, such as the use of sodium or potassium alkoxides at temperatures ranging from 200-400 °C. The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.
Modern adaptations of the Madelung synthesis have focused on milder reaction conditions. These modifications often involve the introduction of electron-withdrawing groups to increase the acidity of the benzylic protons, facilitating cyclization under less stringent conditions. For instance, the use of stronger bases like n-butyllithium can allow the reaction to proceed at lower temperatures.
The Reissert indole synthesis provides a route to indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgresearchgate.net This multistep pathway involves the initial condensation of o-nitrotoluene with diethyl oxalate in the presence of a base to form an o-nitrophenylpyruvic acid ester. wikipedia.orgresearchgate.net Subsequent reductive cyclization of this intermediate yields the indole-2-carboxylic acid. wikipedia.orgresearchgate.net
To apply this to the synthesis of 1-methyl-1H-indole-2-carboxylic acid, one would start with N-methyl-o-nitrotoluene. The key steps are:
Condensation: N-methyl-o-nitrotoluene is condensed with diethyl oxalate using a base like potassium ethoxide.
Reductive Cyclization: The resulting N-methyl-o-nitrophenylpyruvic acid ester is then subjected to a reduction of the nitro group, typically with reagents like zinc in acetic acid or iron in acetic acid, which is followed by spontaneous intramolecular cyclization to form the indole ring. wikipedia.orgresearchgate.net
This method is advantageous for the synthesis of indoles with substitution on the benzene ring and specifically provides access to the 2-carboxylic acid functionality, a direct precursor for the Curtius rearrangement to the desired isocyanate.
| Step | Reactants | Key Transformation |
|---|---|---|
| 1. Condensation | N-methyl-o-nitrotoluene, Diethyl oxalate, Base (e.g., KOEt) | Formation of N-methyl-o-nitrophenylpyruvic acid ester. |
| 2. Reductive Cyclization | N-methyl-o-nitrophenylpyruvic acid ester, Reducing agent (e.g., Zn/AcOH) | Reduction of nitro group and intramolecular cyclization to form the indole ring. |
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering mild reaction conditions and broad functional group tolerance. These methods often involve the intramolecular cyclization of suitably functionalized anilines.
One prominent approach is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) with a disubstituted alkyne. To synthesize a precursor for this compound, one could utilize an N-methylated o-iodoaniline and an alkyne that would lead to the desired substitution at the 2-position.
Another strategy involves the palladium-catalyzed intramolecular cyclization of o-alkynylanilines. This transformation can be facilitated by various palladium catalysts and can proceed through different mechanistic pathways, including aminopalladation of the alkyne followed by reductive elimination. The use of N-methylated o-alkynylanilines would directly lead to the desired N-methylated indole core.
Palladium-catalyzed intramolecular C-H activation and cyclization of N-aryl imines or enamines derived from anilines and ketones also provides a direct route to substituted indoles. rsc.org
Copper-catalyzed methods for indole synthesis have gained significant attention due to the lower cost and toxicity of copper compared to palladium. These reactions often involve intramolecular C-N bond formation.
One such approach is the copper-catalyzed cyclization of N-(2-halophenyl) enamines or amides. For instance, a copper-catalyzed cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamides with alkyl 2-cyanoacetates can yield 2-amino-1H-indole-3-carboxylate derivatives. researchgate.net Adapting this methodology to an N-methylated starting material could provide a route to the corresponding 2-amino-1-methyl-1H-indole derivative.
Furthermore, copper-catalyzed intramolecular C-H amination reactions have been developed for the synthesis of carbazoles and could potentially be adapted for indole synthesis. The tandem Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenative coupling, catalyzed by copper, presents another viable one-pot strategy for constructing multisubstituted indoles from readily available starting materials. organic-chemistry.org
Electrocyclic Ring Closures of Advanced Intermediates
Electrocyclic ring closures represent a powerful strategy for the construction of the indole nucleus. One notable method involves a 6π-electrocyclic ring closure of trienecarbamates. This approach allows for the formation of both aromatic rings of the indole structure from readily available α-haloenones and α-(trialkylstannyl)enecarbamates. acs.orgnih.gov The key steps involve a Stille coupling to form a trienecarbamate intermediate, which then undergoes a facile 6π-electrocyclic ring closure. acs.orgnih.gov Subsequent oxidation of the resulting electron-rich cyclohexadiene affords a protected aniline (B41778) derivative. acs.orgnih.gov This method is particularly useful for preparing indoles with complex substitution patterns that are not easily accessible through traditional indole annulation methods. acs.orgnih.gov
For instance, the electrocyclic ring closure of a trienecarbamate can be followed by deprotection and reductive amination to yield an acid which then undergoes cyclization to form the N-acetylindole. acs.orgnih.gov The presence of an N-methyl substituent on a triene analogous to the key intermediate has been shown to require higher temperatures and longer reaction times for the electrocyclic ring closure to proceed. acs.orgnih.gov
Key Features of the Electrocyclic Ring Closure Method:
Starting Materials: α-haloenones and α-(trialkylstannyl)enecarbamates. acs.orgnih.gov
Key Reactions: Stille coupling, 6π-electrocyclic ring closure, oxidation. acs.org
Advantages: Access to complex and substituted indoles. acs.orgnih.gov
Dehydrogenative Cyclization Methods
Dehydrogenative cyclization offers another avenue for indole synthesis. An electrocatalytic method has been reported for the synthesis of indoles through the dehydrogenative cyclization of 2-vinylanilides. acs.org This approach is advantageous as it employs an organic redox catalyst and does not necessitate an external chemical oxidant, providing an efficient route to 3-substituted and 2,3-disubstituted indoles. acs.org
Another strategy involves the catalyst-free photoinitiated dehydrogenative cyclization of 3-styryl indoles to produce 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles. acs.orgnih.gov This Mallory-type reaction proceeds in an argon atmosphere without external oxidants. acs.org The proposed mechanism involves an intramolecular 6π-electrocyclic reaction upon irradiation, followed by a thermal suprafacial acs.orgrsc.org-H shift, enamine tautomerism, and subsequent elimination of a hydrogen molecule to achieve aromatization. nih.gov
Oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles has also been developed to afford structurally diverse 2,2-disubstituted indolin-3-ones in high yields. nih.gov
Table 1: Comparison of Dehydrogenative Cyclization Methods
| Method | Starting Materials | Conditions | Products |
| Electrocatalytic Cyclization | 2-Vinylanilides | Organic redox catalyst, no external oxidant | 3-Substituted and 2,3-disubstituted indoles acs.org |
| Photoinitiated Cyclization | 3-Styryl indoles | UV irradiation (350 nm), catalyst-free, argon atmosphere | 5-Aryl- or 5,6-diaryl-11H-benzo[a]carbazoles acs.orgnih.gov |
| Oxidative Coupling | Indoles and C-H nucleophiles | TEMPO+BF4−, Cu(OTf)2 | 2,2-Disubstituted indolin-3-ones nih.gov |
Multi-Component Reactions (MCRs) for Indole Scaffolds
Multicomponent reactions (MCRs) provide an efficient means to construct complex molecular scaffolds like indoles in a single step from three or more starting materials. nih.govresearchgate.net
Isocyanide-based multicomponent reactions are particularly valuable for generating diverse heterocyclic structures. mdpi.com A notable example is an innovative two-step reaction for the de novo assembly of the indole core. This method involves an Ugi multicomponent reaction between anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, followed by an acid-induced cyclization. rsc.org This approach is advantageous due to its mild and benign reaction conditions, using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.org The initial Ugi four-component reaction adducts are obtained in good to nearly quantitative yields, and the subsequent acid-catalyzed cyclization provides multi-substituted indole-2-carboxamide derivatives. rsc.org
The Passerini reaction, one of the first isocyanide-based MCRs, involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org While the classic Passerini reaction has been widely used, recent advancements have explored derivatives of this reaction for indole synthesis. For instance, a green Passerini three-component reaction of 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid with various isocyanides and aldehydes in water has been developed to synthesize indolone-N-amino acid derivatives. researchgate.net
Furthermore, it has been discovered that phthalimide (B116566) and its derivatives can act as the acid component in the Passerini reaction, expanding the scope of this transformation. acs.org This allows for the synthesis of diverse and complex molecules, including those containing indole moieties. For example, 2-(2-phenyl-1H-indole-3-yl)ethyl isocyanide has been successfully employed in this modified Passerini reaction. acs.org
Table 2: Overview of Isocyanide-Based MCRs for Indole Scaffolds
| Reaction | Components | Key Features |
| Ugi-type MCR | Anilines, glyoxal dimethyl acetal, formic acid, isocyanides | Two-step process, mild conditions, no metal catalyst rsc.org |
| Passerini Reaction Derivative | 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid, isocyanides, aldehydes | Green synthesis in water researchgate.net |
| Modified Passerini Reaction | Phthalimide derivatives, isocyanides (including indole-containing), aldehydes | Phthalimide acts as the acid component acs.org |
Isocyanate Introduction and Functionalization on the Indole Nucleus
While the synthesis of the indole ring is a primary focus, the introduction and subsequent reactions of the isocyanate group are crucial for creating diverse indole-based compounds.
The reaction of indoles with isocyanates can lead to functionalization at either the N1 or C3 position, depending on the reaction conditions and the substitution pattern of the indole. The N-H bond of the indole ring can react with isocyanates to form N-carboxamidation products, which are essentially urea (B33335) derivatives. cardiff.ac.uk
Boron-based Lewis acids have been shown to be effective catalysts for the chemo- and regio-selective amidation of indoles with isocyanates. For instance, BCl3 can catalyze the N-carboxamidation of various 1H-indoles with aryl isocyanates to afford the corresponding urea derivatives in excellent yields. cardiff.ac.uk Theoretical studies on the Cu(I)-catalyzed N-carboxamidation of indoles with isocyanates have shown that the solvent plays a crucial role in facilitating the reaction. rsc.org Solvents like DMSO, THF, and acetone (B3395972) can act as hydrogen-bond acceptors and proton-transfer shuttles, significantly lowering the activation energy barrier. rsc.org
The reaction of an isocyanate group with water can also lead to the formation of a urea linkage. researchgate.netresearchgate.net This occurs through the formation of a carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea bond. researchgate.net This reactivity is an important consideration in the synthesis and handling of indole isocyanates.
Reactivity and Reaction Mechanisms of 2 Isocyanato 1 Methyl 1h Indole
Isocyanate Group Reactivity
The reactivity of 2-Isocyanato-1-methyl-1H-indole is dominated by the electrophilic nature of the isocyanate carbon. This allows for facile reactions with compounds containing active hydrogen atoms, such as amines, alcohols, and water. Furthermore, the unsaturated nature of the isocyanate group permits its involvement in cycloaddition and polymerization reactions.
Reactions with Nucleophiles
Isocyanates are potent electrophiles that readily react with various nucleophiles. nih.gov This reactivity stems from the electron-deficient carbon atom within the -N=C=O group, which serves as a prime target for nucleophilic attack.
The reaction of isocyanates with primary or secondary amines is a fundamental method for the synthesis of substituted ureas. nih.govasianpubs.org This reaction, known as aminolysis, proceeds rapidly and typically does not require catalysis due to the high nucleophilicity of amines. poliuretanos.net The process involves the nucleophilic addition of the amine to the isocyanate's electrophilic carbon, yielding the corresponding urea (B33335) derivative.
Research has demonstrated the C3-amidation of N-protected indoles, such as 1-methylindole (B147185), with various aryl isocyanates using a borane (B79455) Lewis acid catalyst. cardiff.ac.uk While the specific reaction of this compound is a variation, the underlying principle of an indole (B1671886) derivative reacting with an amine (or an isocyanate reacting with an amine) to form a urea is well-established. For instance, the reaction of aryl isocyanates with amines like benzene-1,4-diamine proceeds efficiently at room temperature to form urea intermediates. nih.gov Similarly, the reaction of 1H-indole with various aryl isocyanates in the presence of a BCl₃ catalyst can afford N-carboxamidation products (urea derivatives) in excellent yields, up to 98%. cardiff.ac.uk
Table 1: Examples of Aminolysis Reactions with Isocyanates
| Isocyanate Reactant | Amine Reactant | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Isocyanate | Benzene-1,4-diamine | DCM, Room Temp | Substituted Urea | 60-96% | nih.gov |
| 3-Nitroaniline | Aryl Isocyanate | - | Substituted Urea | 46-88% | nih.gov |
| 1H-Indole | Phenyl Isocyanate | 5 mol% BCl₃, 60 °C | N-phenyl-1H-indole-1-carboxamide | up to 98% | cardiff.ac.uk |
| Chlorosubstituted Amines | Chlorosulfonyl Isocyanate (in situ hydrolysis) | - | Substituted Urea | ~90% | asianpubs.org |
This compound reacts with alcohols in a process known as alcoholysis to form carbamates, more commonly known as urethanes. kuleuven.bewiley-vch.de This reaction is fundamental to the polyurethane industry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.gov
Kinetic and mechanistic studies have revealed that the alcoholysis of isocyanates is not a simple bimolecular reaction but involves a multimolecular intervention of the alcohol. kuleuven.benih.gov Theoretical and experimental data suggest that at least two or three alcohol molecules participate in the reaction, forming a reacting supersystem. kuleuven.be The nucleophilic addition occurs in a concerted manner across the N=C bond of the isocyanate. kuleuven.benih.gov The reactivity of alcohols generally follows the order of primary > secondary > tertiary, largely due to steric hindrance. poliuretanos.net Kinetic investigations of the reaction between phenyl isocyanate and 1-propanol (B7761284) have been used to explore the mechanism in both alcohol and isocyanate excess conditions. researchgate.net
The reaction of this compound with water leads to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decomposes, undergoing decarboxylation to yield the corresponding primary amine, 2-amino-1-methyl-1H-indole, and carbon dioxide gas. poliuretanos.net This hydrolysis reaction is crucial in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent. poliuretanos.net The reactivity of isocyanates with water is comparable to their reactivity with primary alcohols. poliuretanos.net
Cycloaddition Reactions (e.g., Diels-Alder)
The isocyanate group, containing a C=N double bond, can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comlibretexts.org In this context, this compound could react with a diene, where the C=N bond of the isocyanate acts as the 2π-electron component.
While specific studies on the Diels-Alder reactivity of this compound are not prevalent, the general reactivity of isocyanates and indoles in such transformations is well-documented. For example, N-aryl ketenimines have been shown to be highly reactive aza-dienophiles in cycloadditions with furans. chemrxiv.org Furthermore, tandem Mannich/Diels-Alder sequences using indole as a nucleophile have been developed to create complex heterocyclic scaffolds. dtu.dkrsc.org The indole ring itself can also undergo dearomative (3+2) cycloaddition reactions with α-haloketones. acs.org Isocyanates can also undergo thermal [2+2] cycloadditions with alkenes. researchtrends.netyoutube.com The specific pathway, whether concerted or stepwise via a diradical intermediate, often depends on the electronic properties of the reacting alkene. researchtrends.net
Self-Cyclization and Polymerization Pathways (e.g., Trimerization to Isocyanurates)
In the absence of other nucleophiles and often with the aid of a catalyst, isocyanates can undergo self-condensation reactions. The most significant of these is cyclotrimerization, which converts three isocyanate molecules into a highly stable, six-membered heterocyclic ring known as an isocyanurate (or more formally, a 1,3,5-triazine-2,4,6-trione). rsc.orgtue.nl This reaction is of immense commercial importance for producing polyisocyanurate (PIR) foams, which have enhanced thermal stability and flame retardancy. researchgate.netgoogle.com
A wide variety of catalysts are effective for the trimerization of isocyanates. These can be broadly categorized as Lewis basic catalysts and metal-containing catalysts. tue.nl Common examples include:
Amines and Phosphines rsc.org
Metal Carboxylates: Potassium octoate is a widely used industrial catalyst. umicore.com
Metal Alkoxides and Salts: Aluminum alkoxide complexes and cesium fluoride (B91410) have shown high activity. rsc.orggoogle.com
N-Heterocyclic Carbenes (NHCs) researchgate.net
The choice of catalyst can influence the reaction rate and selectivity, minimizing the formation of other oligomers like dimers (uretdiones). google.com For example, certain aluminum complexes have been shown to be exceptionally versatile and selective catalysts for the trimerization of both alkyl and aryl isocyanates with low catalyst loadings under mild conditions. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Substituted Ureas |
| Urethanes (Carbamates) |
| 2-Amino-1-methyl-1H-indole |
| Carbon Dioxide |
| Isocyanurates (1,3,5-Triazine-2,4,6-triones) |
| 1-Methylindole |
| Aryl Isocyanates |
| Benzene-1,4-diamine |
| 3-Nitroaniline |
| N-phenyl-1H-indole-1-carboxamide |
| Chlorosulfonyl Isocyanate |
| Phenyl Isocyanate |
| 1-Propanol |
| N-Aryl ketenimines |
| α-Haloketones |
| Potassium octoate |
| Cesium fluoride |
| Uretdiones |
Formation of Carbodiimides via Decarboxylation
While direct evidence for the formation of carbodiimides from this compound through decarboxylation is not extensively detailed in the provided search results, the reactivity of isocyanates in general suggests this possibility. Isocyanates are known to undergo decarboxylation under certain conditions, such as thermal or catalytic activation, to form nitrene intermediates, which can then react with another isocyanate molecule to yield a carbodiimide. This reaction pathway is a fundamental transformation for isocyanates.
For instance, 1,4,2-dioxazol-5-ones are known to undergo decarboxylation under thermal conditions, followed by a Lossen rearrangement to produce isocyanates. researchgate.net These in-situ generated isocyanates can then be trapped by nucleophiles like indoles. researchgate.net This suggests that under appropriate energetic conditions, this compound could potentially dimerize via a decarboxylative route to form the corresponding carbodiimide.
Indole Nucleus Reactivity
Electrophilic Aromatic Substitution (EAS) at C3
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The C3 position is the most reactive site for electrophilic aromatic substitution, being significantly more reactive than benzene (B151609). neuroquantology.com This preference is attributed to the formation of a more stable cationic intermediate when the electrophile attacks the C3 position, where the positive charge can be effectively delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene ring. bhu.ac.inquora.com
In the context of this compound, while the isocyanate group itself is an electrophile, the indole ring can react with other external electrophiles. For example, Friedel-Crafts reactions on indoles typically occur with high regioselectivity at the C3 position. sci-hub.se The presence of the methyl group at the N1 position prevents reactions at this site and further directs electrophilic attack to the pyrrole (B145914) ring.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
| Position of Attack | Stability of Intermediate | Product Distribution |
| C3 | More stable, charge delocalized over N and C2 | Major product neuroquantology.combhu.ac.inquora.com |
| C2 | Less stable, disrupts benzene aromaticity for delocalization | Minor product bhu.ac.in |
| Benzene Ring | Much less reactive than the pyrrole ring | Substitution occurs only if N1, C2, and C3 are blocked neuroquantology.com |
C-H Bond Functionalization
Direct functionalization of C-H bonds is a powerful tool in organic synthesis, and the indole nucleus provides several C-H bonds that can be activated. rutgers.eduacs.orgethernet.edu.et While specific studies on the C-H functionalization of this compound are not detailed, general principles of indole C-H activation are applicable. Transition metal catalysis, particularly with rhodium(III) and cobalt(III), has been employed for the C-H bond addition to isocyanates. nih.gov
For N-methylated indoles, C-H activation can be directed to various positions. For instance, palladium-catalyzed direct arylation can be selective for the C2 position. nih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst, directing group, and reaction conditions. nih.gov Brønsted acid catalysis has been used for the remote C6 functionalization of 2,3-disubstituted indoles. frontiersin.org
Nucleophilic Reactivity at N1
The nitrogen atom of the indole ring (N1) can exhibit nucleophilic character, especially in its deprotonated form. However, in this compound, the N1 position is substituted with a methyl group. This methylation prevents reactions that typically occur at the N-H bond of unsubstituted indoles, such as N-acylation or N-alkylation. nih.govresearchgate.net The presence of the N-methyl group ensures that reactions are directed towards other positions on the indole ring or at the isocyanate functionality.
Oxidative Transformations
The indole nucleus is susceptible to oxidation. diva-portal.orgbohrium.com Palladium(II)-catalyzed oxidative cyclization strategies have been developed for various indole derivatives. diva-portal.org These reactions often involve the formation of new rings by functionalizing C-H bonds under oxidative conditions. For example, palladium-catalyzed oxidative annulation of enamides with alkynes can produce substituted pyrroles. bohrium.com While specific oxidative transformations of this compound are not described, its electron-rich nature suggests it would be reactive towards various oxidizing agents.
Regioselectivity and Chemoselectivity in Transformations
The presence of multiple reactive sites in this compound—the isocyanate group and the indole nucleus (C2, C3, and benzene ring positions)—makes regioselectivity and chemoselectivity crucial considerations in its transformations.
Regioselectivity: As discussed, electrophilic attack on the indole nucleus is highly regioselective for the C3 position. neuroquantology.combhu.ac.in However, under certain catalytic conditions, functionalization at other positions can be achieved. For example, palladium-catalyzed arylation can be directed to the C2 position. nih.gov The regioselectivity of indium-promoted hydrohydrazination of alkynes with subsequent cyclization to form indoles is also noteworthy, with arylalkynes yielding only 2-arylindoles. d-nb.info
Chemoselectivity: The isocyanate group is a potent electrophile and readily reacts with nucleophiles. researchgate.net In reactions involving nucleophiles, the isocyanate group is expected to be the primary site of attack. For instance, in the presence of amines or alcohols, the formation of ureas or carbamates, respectively, would be the expected outcome.
However, the choice of reagents and reaction conditions can be tuned to favor reactions at the indole nucleus. For example, using a Lewis acid catalyst can promote the C3-amidation of N-methylindoles with isocyanates. aalto.ficardiff.ac.uk This demonstrates that the inherent nucleophilicity of the C3 position can be harnessed to react with the isocyanate, leading to C-C bond formation rather than N-acylation at a different site. The chemoselective N-acylation of indoles can also be achieved using thioesters as the acyl source. nih.gov
Mechanistic Investigations of Key Reactions of this compound and Related Precursors
The reactivity of indoles, particularly in the context of amidation and related transformations, has been a subject of detailed mechanistic study. Investigations into the reactions of N-methylindoles with isocyanates, often facilitated by Lewis acids, provide significant insight into the behavior of isocyanate-functionalized indoles. These studies reveal the critical roles of catalyst-substrate interactions, catalytic cycles, and the nature of transient intermediates.
Role of Lewis Acid-Substrate Adducts
The use of borane Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and boron trichloride (B1173362) (BCl₃), has been shown to be effective in mediating the amidation of N-methylindoles with isocyanates. cardiff.ac.ukaalto.fi A key aspect of this catalysis is the initial activation of the indole substrate through the formation of a Lewis acid-substrate adduct. cardiff.ac.ukaalto.fi
In the reaction between 1-methylindole and an aryl isocyanate catalyzed by B(C₆F₅)₃, the formation of an adduct between the resulting C3-amidated product and the Lewis acid has been confirmed. cardiff.ac.ukresearchgate.net Specifically, the reaction of 1-methylindole with phenyl isocyanate in the presence of a stoichiometric amount of B(C₆F₅)₃ led to the formation of the adduct 1b·B(C₆F₅)₃ . cardiff.ac.uk This adduct, along with the final product 1b , was successfully characterized by single-crystal X-ray diffraction, providing definitive structural evidence for the interaction. cardiff.ac.uk
Table 1: Selected Crystallographic and Spectroscopic Data for Lewis Acid Adducts
| Compound | Formula | Method of Characterization | Key Findings | Reference |
| 1a·B(C₆F₅)₃ | C₃₅H₁₂BCl₁F₁₅N₂O | ¹H NMR, ¹¹B NMR, ¹⁹F NMR | Characterized as the B(C₆F₅)₃ adduct of N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide. | researchgate.net |
| 1b·B(C₆F₅)₃ | C₃₅H₁₃BF₁₅N₂O | Single Crystal X-ray Diffraction | Confirmed the structure of the adduct formed between 1-methyl-N-phenyl-1H-indole-3-carboxamide and B(C₆F₅)₃. | cardiff.ac.uk |
| 10·BCl₃ | - | Single Crystal X-ray Diffraction | Crystal structure of the BCl₃ adduct with the N-carboxamidated product of 1H-indole and phenyl isocyanate. | cardiff.ac.ukscispace.com |
For unprotected indoles (1H-indoles), density functional theory (DFT) studies have been conducted to understand the interaction with BCl₃. aalto.fiscispace.com These calculations revealed that an adduct where BCl₃ is bonded to the nitrogen atom of the indole ring is the most stable among the possible adducts formed between BCl₃, indole, and isocyanate. aalto.fiscispace.com This initial activation of the indole nitrogen is a crucial step in the proposed catalytic cycle for N-carboxamidation. scispace.com
Proposed Catalytic Cycles
Based on experimental and computational studies, a catalytic cycle has been proposed for the BCl₃-catalyzed N-carboxamidation of 1H-indoles with isocyanates, which serves as a model for understanding the reactivity of N-substituted indoles. cardiff.ac.ukscispace.com
The proposed mechanism begins with the formation of a stable adduct between the 1H-indole and the BCl₃ catalyst. scispace.com This adduct formation enhances the acidity of the N-H proton, facilitating its subsequent reaction. The key steps are outlined as follows:
Activation: The Lewis acid (BCl₃) coordinates to the nitrogen atom of the indole, forming a more stable adduct compared to other potential coordination sites. aalto.fiscispace.com
N-H Insertion: The activated indole then reacts with the isocyanate. This step is believed to proceed via a concerted mechanism, leading to the formation of the N-carboxamidated product.
Catalyst Regeneration: The product is released, and the BCl₃ catalyst is regenerated, allowing it to enter another catalytic cycle.
This cycle highlights the role of the borane as a true catalyst, activating the indole substrate for a chemo-selective N-H insertion reaction. cardiff.ac.uk While this specific cycle was detailed for 1H-indoles, the principle of Lewis acid activation is central to the C3-functionalization of N-methylindoles as well. cardiff.ac.uk In the B(C₆F₅)₃-catalyzed C3 amidation of 1-methylindole, the Lewis acid activates the substrate, facilitating the electrophilic attack at the C3 position. cardiff.ac.uk
Intermediate Identification and Characterization
The identification of intermediates is fundamental to confirming reaction mechanisms. In the context of reactions involving indole-isocyanates, both stable adducts and transient species have been characterized.
The Curtius rearrangement of indole-3-carboxazide (6a ) provides a direct route to the corresponding indol-3-yl isocyanate (7a ) intermediate. rsc.org This rearrangement is typically achieved by heating the carboxazide in a suitable solvent like toluene. The formation of the isocyanate is rapid and can be monitored by techniques such as thin-layer chromatography (TLC). rsc.org This indol-3-yl isocyanate is a key reactive intermediate that is not isolated but is reacted in situ with nucleophiles. rsc.org
When this isocyanate intermediate is trapped with a carboxylic acid, it is proposed to form a mixed anhydride (B1165640) intermediate (8 ). rsc.org The subsequent reaction pathway can lead to either the desired N-(indol-3-yl)amide product (1a ) or an undesired N,N'-bis(1-methyl-indol-3-yl)urea byproduct (9 ). rsc.org The formation of the bis-urea byproduct is hypothesized to occur when the carboxylic acid attacks the mixed anhydride, generating a carboxylic acid anhydride (10 ) and 3-aminoindole (11 ). This highly reactive 3-aminoindole can then react with unreacted isocyanate to form the urea. rsc.org This hypothesis was supported by experiments where using an organometallic reagent instead of a carboxylic acid circumvented the formation of the mixed anhydride and, consequently, the urea byproduct. rsc.org
In Lewis acid-catalyzed reactions, the primary characterized intermediates are the Lewis acid-adducts with the reaction products, such as 1b·B(C₆F₅)₃ , which have been successfully isolated and analyzed using single-crystal X-ray diffraction. cardiff.ac.uk The characterization of these adducts provides strong evidence for the involvement of the Lewis acid throughout the reaction coordinate, not just in the initial activation step. cardiff.ac.ukresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Vibrational Spectroscopy
Vibrational spectroscopy is used to identify functional groups within a molecule.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a premier technique for the unambiguous determination of the atomic and molecular structure of a crystalline solid.
Single-crystal X-ray diffraction (SC-XRD) analysis provides the definitive solid-state structure of a molecule. For indole (B1671886) derivatives, this technique confirms the molecular constitution, bond lengths, and bond angles, and reveals intermolecular interactions that govern the crystal packing. scispace.comresearchgate.net While a specific crystallographic information file for 2-Isocyanato-1-methyl-1h-indole is not publicly available, the methodology is well-established for related structures. scispace.com The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be determined. For related N-carboxamidation products of indoles, crystal structures have been successfully resolved, confirming the connectivity and stereochemistry of the molecules. scispace.com
Based on analyses of related indole compounds, the core bicyclic indole scaffold of this compound is expected to be largely planar. scispace.com The isocyanate functional group (–N=C=O) attached at the C2 position typically exhibits a linear or near-linear geometry.
Table 1: Representative Crystallographic Data for an Indole Derivative This table is illustrative and based on data for related indole compounds, not this compound itself.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules per cell) | 4 |
| Calculated Density (g/cm³) | Value |
| Key Intermolecular Forces | π-π stacking, C–H···O interactions |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. The predicted monoisotopic mass of this compound (C₁₀H₈N₂O) is 172.0637 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
The fragmentation of the molecular ion under electron impact (EI) or collision-induced dissociation (CID) provides valuable structural information. For indole derivatives, fragmentation often involves characteristic losses from the indole ring system. scirp.orgnih.gov For this compound, key fragmentation pathways would likely include the loss of the isocyanate group (•NCO, 42 Da) or carbon monoxide (CO, 28 Da) from the isocyanate moiety, followed by fragmentation of the indole core. scirp.org The loss of HCN (27 Da) is a characteristic fragmentation of the indole ring itself. scirp.org
Table 2: Predicted m/z Values for Adducts of this compound uni.lu
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 173.07094 |
| [M+Na]⁺ | 195.05288 |
| [M-H]⁻ | 171.05638 |
| [M+K]⁺ | 211.02682 |
| [M]⁺• | 172.06311 |
Table 3: Plausible Mass Fragments of this compound Based on general fragmentation patterns of indoles and isocyanates. scirp.orgnih.gov
| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion [M]⁺• |
| 144 | [M - CO]⁺• | CO |
| 130 | [M - NCO]⁺ (1-methyl-1H-indol-2-yl cation) | •NCO |
| 115 | [C₈H₅N]⁺• (Fragment from indole ring cleavage) | C₂H₃O |
| 103 | [C₇H₅N]⁺• (Fragment from indole ring cleavage) | C₃H₃O |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of synthesized compounds. nih.govnih.govmdpi.com For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all detected peaks at a specific wavelength. mdpi.com Given the reactive nature of the isocyanate group, analysis may sometimes involve derivatization to form a more stable urea (B33335) derivative prior to analysis. epa.gov
Table 4: Typical HPLC Parameters for Purity Analysis of an Indole Derivative nih.govnih.govmdpi.com
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) |
| Gradient Example | 5% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm & 280 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gel Permeation Chromatography (GPC) for Polymeric Derivatives
When this compound is used as a monomer to synthesize polymers, such as polyurethanes, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer's molecular weight distribution. warwick.ac.uk GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. The technique provides critical data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. researchgate.netmdpi.com
Table 5: Illustrative GPC Data for a Polyurethane Derivative researchgate.netmdpi.com This table represents typical data obtained from GPC analysis of a polyurethane.
| Parameter | Value | Description |
| Number-Average Molecular Weight (Mₙ) (Da) | e.g., 25,000 | The total weight of all polymer molecules divided by the total number of molecules. |
| Weight-Average Molecular Weight (Mₙ) (Da) | e.g., 45,000 | An average that accounts for the contribution of larger molecules. |
| Polydispersity Index (PDI) | e.g., 1.8 | A measure of the broadness of the molecular weight distribution (Mₙ/Mₙ). |
| Eluent | Tetrahydrofuran (THF) | Common solvent for GPC analysis of polyurethanes. |
| Calibration Standard | Polystyrene | Used to correlate elution time with molecular weight. |
Advanced Microscopy for Morphology (e.g., SEM for polymers)
The morphological properties of polymers, such as their surface texture, particle size, and shape, are crucial for understanding their physical properties and potential applications. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing these features.
Research Findings on Analogous Polymer Systems:
Currently, there are no specific SEM studies published on polymers synthesized directly from this compound. However, research on polyindole (PIN), a structurally related polymer, offers insight into the morphologies that might be expected. Studies on polyindole synthesized through chemical oxidative polymerization have revealed the formation of irregularly shaped, particulate structures with sizes ranging from 0.2 to 6 microns. ias.ac.incore.ac.uk Other research has shown that the morphology of polyindole can be controlled to form structures such as nanorods and microspheres. researchgate.net For instance, electrochemical synthesis methods have been used to create polyindole wires with diameters in the nanometer range. researchgate.net
In nanocomposites, the introduction of polyindole via in situ polymerization can alter the surface morphology of other materials, for example, changing irregular ferrite (B1171679) nanoparticles into more spherical particles wrapped in a polyindole layer. acs.org These studies indicate that if this compound were polymerized, SEM would be a critical tool to determine whether it forms amorphous particles, nanofibers, or other ordered structures, which would heavily influence the material's properties.
Table 1: Representative Morphological Data of Polyindoles from SEM Studies
| Polymer System | Synthesis Method | Observed Morphology | Size Range |
|---|---|---|---|
| Polyindole | Chemical Oxidative Polymerization | Irregularly shaped particles | 0.2 - 6 µm |
| Polyindole | Not specified | Nanorods and Microspheres | Not specified |
| Polyindole Wires | Electrochemical Polymerization | Wires/Fibers | ~100 nm diameter |
| Polyindole/Ferrite Nanocomposite | In situ Emulsion Polymerization | Core-shell (ferrite core, PIN shell) | Not specified |
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Polymer Characterization
Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) is an absolute technique for determining the molar mass and size of macromolecules in solution, without reliance on column calibration with standards. azom.comwyatt.com This is particularly important for novel or complex polymers, such as branched or rigid-rod polymers, where suitable calibration standards may not exist. nih.gov
Application to Analogous Polymer Systems:
Specific SEC-MALS data for polymers of this compound are not available. However, the technique has been successfully applied to polyurethanes, which share the isocyanate-derived urethane (B1682113) or urea linkages that would be formed from the polymerization of an isocyanate monomer. azom.comamazonaws.com For polyurethanes, SEC-MALS provides unbiased, absolute measurements of the weight-average molar mass (Mw), number-average molar mass (Mn), and polydispersity index (Mw/Mn), which are critical parameters for defining the polymer's performance characteristics. azom.comamazonaws.com
The technique separates molecules by their hydrodynamic volume, and the MALS detector then measures the intensity of light scattered by the molecules at various angles to directly calculate the molar mass at each elution slice. wyatt.com This is crucial for branched polymers, where molecules of the same hydrodynamic volume can have different molar masses. nih.gov For a hypothetical poly(this compound), which could potentially form rigid or semi-rigid chains due to the indole rings, SEC-MALS would be the definitive method to obtain accurate molar mass distributions, overcoming the limitations of conventional SEC. nih.gov
Table 2: Illustrative SEC-MALS Data for a Generic Polyurethane Sample
| Parameter | Value | Uncertainty |
|---|---|---|
| Weight-Average Molar Mass (Mw) | e.g., 50,000 g/mol | ± 1.0% |
| Number-Average Molar Mass (Mn) | e.g., 25,000 g/mol | ± 1.5% |
| Polydispersity Index (Mw/Mn) | e.g., 2.0 | ± 1.8% |
Note: This table is illustrative of typical data obtained for polyurethanes and does not represent actual data for the subject compound.
Computational and Theoretical Chemistry of 2 Isocyanato 1 Methyl 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of molecules like 2-isocyanato-1-methyl-1H-indole.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of a molecule is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For indole (B1671886) derivatives, this is commonly achieved using DFT methods such as the B3LYP or M06-2X functionals combined with basis sets like 6-31+G(d,p) or def2-TZVP. researchgate.netdoi.orgpsicode.org This process calculates the forces on each atom and adjusts their positions until a stable structure with no net forces is achieved.
Conformational analysis is crucial for molecules with rotatable bonds. In this compound, rotation around the C2-N bond (connecting the indole ring to the isocyanate group) can lead to different conformers. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
Click to view data
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N=C (isocyanate) | ~1.21 Å |
| Bond Length | C=O (isocyanate) | ~1.18 Å |
| Bond Length | C2–N (indole-NCO) | ~1.40 Å |
| Bond Angle | N=C=O | ~178.5° |
| Bond Angle | C2–N=C | ~125.0° |
| Dihedral Angle | C3–C2–N=C | ~0° / ~180° |
Note: These are representative values based on standard DFT calculations for similar functional groups.
Energetic Landscape of Reactions
DFT is a powerful tool for exploring the energetic landscape of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This is particularly valuable for understanding reaction mechanisms, such as its participation in cycloadditions or nucleophilic additions at the isocyanate carbon.
For instance, in the BCl3-catalyzed amidation reaction between 1-methylindole (B147185) and an isocyanate, DFT calculations (at the SMD/M06-2X/def2-TZVP//SMD/M06-2X/6-31G(d) level) were used to map the reaction pathway. cardiff.ac.uk These studies revealed a high activation free energy of approximately 32 kcal/mol for a key step, providing insight into the reaction's feasibility and kinetics. cardiff.ac.uk Similar calculations for this compound can predict its reactivity with various nucleophiles, guiding synthetic efforts.
Table 2: Illustrative Energetic Profile for a Reaction
Click to view data
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +25.5 |
| Intermediate | -5.2 |
| Product | -15.8 |
Note: Values are hypothetical, representing a typical profile for a nucleophilic addition reaction.
Transition State Elucidation and Reaction Coordinate Mapping
Identifying the transition state (TS)—the highest energy point along a reaction pathway—is critical for understanding reaction mechanisms and calculating activation energies. DFT calculations are employed to locate these transient structures. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. cardiff.ac.uk
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. These calculations map the path from the transition state downhill to the reactants and products, confirming that the identified TS correctly connects the intended species. This process provides a detailed map of the atomic motions that occur as the reaction progresses.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and analysis.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT functionals like B3LYP and basis sets such as 6-31G(d), is a standard approach for predicting NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (δ) for ¹H and ¹³C can be predicted. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of this compound or to distinguish between different isomers.
Table 3: Predicted ¹H NMR Chemical Shifts (Hypothetical)
Click to view data
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | ~3.80 |
| H3 | ~6.50 |
| H7 | ~7.65 |
| H4, H5, H6 | ~7.10 - 7.30 |
Note: Predicted in CDCl₃ relative to TMS. Values are estimates based on related indole structures.
IR Frequencies: DFT calculations also allow for the prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. A frequency calculation on the optimized geometry yields the harmonic vibrational modes. The isocyanate (–N=C=O) asymmetric stretching mode is a particularly strong and characteristic absorption in IR spectroscopy. Studies on a related isomer, 6-isocyano-1-methyl-1H-indole, used DFT (B3LYP/6-31+G(d,p)) to predict the isonitrile stretching frequency, finding it to be highly sensitive to the solvent environment. mdpi.com For this compound, the predicted frequency for the N=C=O stretch would be expected in the range of 2250–2280 cm⁻¹, and calculations could further refine this prediction and model its shift in different solvents. mdpi.com
Table 4: Predicted Key IR Frequencies (Hypothetical)
Click to view data
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N=C=O Asymmetric Stretch | ~2275 |
| Aromatic C=C Stretch | ~1610, ~1550 |
| C-H Aromatic Stretch | ~3050 - 3150 |
Note: Based on typical DFT frequency calculations for isocyanates and indole rings.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations model the molecule as a collection of atoms whose movements are governed by a classical mechanical force field (e.g., AMBER, CHARMM).
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and solving Newton's equations of motion for every atom in the system. This generates a trajectory—a movie of how the atomic positions evolve over time, typically on the nanosecond to microsecond timescale.
This trajectory allows for the exploration of the molecule's accessible conformational space, revealing how the orientation of the isocyanate group relative to the indole ring fluctuates under thermal motion. For complex systems, standard MD might not sample all relevant conformations. In such cases, enhanced sampling techniques like Metadynamics or Replica Exchange MD can be used to overcome energy barriers and achieve a more comprehensive exploration of the conformational landscape. livecomsjournal.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) - Methodological Aspects
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.gov The fundamental principle is that the structure of a molecule dictates its activity/property. nih.gov
The methodology for building a QSAR model for a series of indole derivatives, including a compound like this compound, involves several key steps:
Data Set Curation: A dataset of structurally related indole compounds with measured experimental data for a specific activity (e.g., enzyme inhibition, pIC₅₀) or property (e.g., solubility) is compiled. This set is typically divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors (e.g., steric parameters). researchgate.net
Model Development: A mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between the calculated descriptors and the experimental activity. researchgate.net
Model Validation: The model's predictive power is rigorously assessed. Internal validation is often performed using a leave-one-out cross-validation procedure, which yields a cross-validation coefficient (q²). External validation involves using the model to predict the activities of the test set compounds, which were not used in model creation. A high correlation coefficient (r²) for the test set indicates a robust and predictive model. nih.gov
For indole derivatives, QSAR models have been successfully developed to predict activities such as enzyme inhibition, with models showing high statistical significance (e.g., r² > 0.9 and q² > 0.7). nih.govresearchgate.net
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, an analysis of its frontier molecular orbitals (HOMO and LUMO) and charge distribution reveals key aspects of its chemical nature.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole ring system. The indole nucleus, particularly the C3 position, is known for its high electron density, making it a likely site for electrophilic attack. The LUMO, on the other hand, is anticipated to be centered on the isocyanate group (-N=C=O). The carbon atom of the isocyanate is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -1.5 | Isocyanate Group (-NCO) |
| HOMO | -6.2 | Indole Ring |
Charge Distribution
The charge distribution within this compound further elucidates its reactive sites. The nitrogen atom of the indole ring and the carbon atoms, particularly C3, are expected to have a higher electron density, rendering them nucleophilic. In contrast, the isocyanate group possesses a significant dipole moment, with the carbon atom being electron-deficient and thus highly electrophilic. This charge separation makes the isocyanate group a prime target for nucleophilic attack.
A hypothetical charge distribution table, based on general principles of organic chemistry, is presented below to illustrate the expected partial charges on key atoms.
| Atom/Group | Expected Partial Charge | Reactivity Implication |
|---|---|---|
| Indole Ring (especially C3) | Negative (δ-) | Nucleophilic/Susceptible to Electrophilic Attack |
| Isocyanate Carbon | Positive (δ+) | Electrophilic/Susceptible to Nucleophilic Attack |
| Isocyanate Oxygen | Negative (δ-) | Nucleophilic |
| Isocyanate Nitrogen | Negative (δ-) | Nucleophilic |
Reaction Pathway Elucidation and Mechanistic Hypothesis Testing
Computational studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms. cardiff.ac.uk For this compound, several reaction pathways can be hypothesized based on its electronic structure.
The presence of the electrophilic isocyanate group suggests that this molecule will readily react with nucleophiles. Common reactions involving isocyanates include additions of alcohols to form carbamates, amines to form ureas, and water to form carbamic acids which can then decompose to amines.
In the context of indole chemistry, reactions involving the indole nucleus are also plausible. The electron-rich nature of the indole ring, especially the C3 position, makes it susceptible to electrophilic substitution. However, with the isocyanate group at the C2 position, reactions are more likely to be directed by the reactivity of the isocyanate itself.
One area of mechanistic investigation involves the reaction of indoles with isocyanates catalyzed by Lewis acids, such as borane (B79455) derivatives. cardiff.ac.uk DFT studies on similar systems have shown that the Lewis acid can activate the isocyanate, making it even more electrophilic and facilitating the nucleophilic attack by another molecule. cardiff.ac.ukrsc.org In the case of N-protected indoles, this often leads to C3-amidation. cardiff.ac.uk For unprotected indoles, N-carboxamidation is the more common outcome. cardiff.ac.uk
Given that the nitrogen of the indole in this compound is already substituted with a methyl group, nucleophilic attack by another indole molecule at the C3 position onto the isocyanate carbon of this compound could be a plausible reaction pathway, especially in the presence of a suitable catalyst.
Mechanistic hypotheses for such reactions can be tested computationally by:
Locating Transition States: Identifying the energy barriers for different potential reaction pathways.
Calculating Reaction Energetics: Determining the thermodynamics of the reaction by comparing the energies of reactants, intermediates, and products.
Analyzing Molecular Orbitals: Examining the interactions between the frontier orbitals of the reacting species to understand the nature of the chemical bonding in the transition state.
Synthetic Transformations and Derivatives of 2 Isocyanato 1 Methyl 1h Indole
Formation of Indole (B1671886) Carboxamide Derivatives
The isocyanate functional group at the C2 position of 2-isocyanato-1-methyl-1H-indole is a highly reactive electrophile, making it an excellent precursor for the synthesis of indole-2-carboxamide derivatives. The most direct route to these compounds is through the reaction with primary or secondary amines.
This reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate group. The subsequent proton transfer results in the formation of a stable urea (B33335) linkage, which constitutes the N-substituted indole-2-carboxamide. This method is highly efficient and versatile, allowing for the introduction of a wide array of substituents depending on the choice of the amine nucleophile. metu.edu.trwikipedia.org
The general transformation is illustrated in the reaction scheme below:
Scheme 1: General Synthesis of N-Substituted 1-Methyl-1H-indole-2-carboxamides
In this reaction, R1 and R2 can be hydrogen, alkyl, or aryl groups.
Research on related indole structures has demonstrated that isocyanates can be converted to their corresponding urea derivatives by treatment with various amines. metu.edu.tr These urea derivatives are often stable compounds but can also serve as intermediates for further cyclization reactions to form fused heterocyclic systems. metu.edu.tr While many syntheses of indole-2-carboxamides start from the corresponding carboxylic acid, the use of the isocyanate provides a direct and often high-yielding alternative that avoids the need for coupling reagents. nih.govnih.govmdpi.com
Interactive Table: Examples of Amine Reactants for Carboxamide Formation
| Amine Reactant (R1R2NH) | Resulting Carboxamide Substituent (-NR1R2) | Product Class |
|---|---|---|
| Ammonia (B1221849) (NH3) | -NH2 | Primary Carboxamide (Urea) |
| Aniline (B41778) (C6H5NH2) | -NH(C6H5) | N-Phenyl Carboxamide |
| Diethylamine ((C2H5)2NH) | -N(C2H5)2 | N,N-Diethyl Carboxamide |
| Benzylamine (C6H5CH2NH2) | -NH(CH2C6H5) | N-Benzyl Carboxamide |
Advanced Indole Functionalization
The this compound scaffold can be further modified to introduce additional complexity and diversity, leading to a range of substituted and fused indole derivatives.
C2- and C3-Substituted Indole Derivatives
The isocyanate group at the C2 position serves as a versatile synthetic handle for introducing a variety of other functional groups at this position. For instance, hydrolysis of the isocyanate group under aqueous conditions would lead to the formation of an unstable carbamic acid, which readily decarboxylates to yield 1-methyl-1H-indol-2-amine. Reaction with alcohols provides a straightforward route to C2-carbamate derivatives.
Conversely, achieving substitution at the C3 position of this compound is more complex. The C3 position of the indole ring is generally the most nucleophilic and susceptible to electrophilic attack. cardiff.ac.ukrsc.org However, the presence of the electron-withdrawing isocyanate group at the C2 position deactivates the indole ring, particularly the adjacent C3 position, towards electrophilic substitution. Therefore, direct functionalization at C3 using classical electrophilic aromatic substitution methods is challenging. Alternative strategies would be required, potentially involving initial transformation of the isocyanate group or the use of modern C-H activation techniques, though specific examples starting from this substrate are not prominent in the surveyed literature.
Derivatization at the N-Methyl Group
The N-methyl group of 1-methylindole (B147185) derivatives is generally considered to be chemically inert and resistant to functionalization under standard laboratory conditions. The C-H bonds of the methyl group are strong and lack the acidity for easy deprotonation.
However, derivatization is not impossible and can be achieved under specific and often harsh reaction conditions. One potential strategy involves a directed metallation approach. For instance, studies on related N-methylindole derivatives have shown that it is possible to achieve lithiation of the N-methyl group using a strong base like n-butyllithium, particularly when an adjacent functional group can coordinate the lithium cation and direct the deprotonation. researchgate.net The resulting N-lithiomethyl intermediate can then react with various electrophiles to introduce new substituents.
Scheme 2: Plausible pathway for N-Methyl Derivatization via Lithiation
This approach requires careful optimization due to the possibility of competing reactions, such as nucleophilic attack at the isocyanate group by the organolithium reagent. Nevertheless, it represents a plausible, albeit challenging, route for the functionalization of the otherwise unreactive N-methyl group.
Reactivity of Isocyanate in Tandem Reactions
Tandem reactions, or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. The this compound moiety is an ideal substrate for such transformations, where the isocyanate group can act as an initiator for a sequence of intramolecular events.
The general principle of these tandem reactions involves an initial nucleophilic attack on the highly electrophilic carbon atom of the isocyanate group. This initial reaction forms a reactive intermediate which can then undergo a subsequent intramolecular cyclization, involving the indole ring or a substituent, to generate a new cyclic structure. The nature of the nucleophile and any additional functional groups present on the nucleophile or the indole ring dictates the course of the tandem sequence and the structure of the final product.
A variety of nucleophiles can be employed to trigger these tandem sequences. For instance, a bifunctional nucleophile containing a secondary reaction site can lead to the formation of fused heterocyclic systems in a single synthetic step. The table below outlines potential tandem reactions initiated by different nucleophiles.
| Initiating Nucleophile | Intermediate Adduct | Proposed Tandem Reaction | Potential Polycyclic Product |
| 2-aminophenol | Urea derivative | Intramolecular cyclization (N-attack on C3 or C7 of indole) | Fused oxadiazino-indole system |
| Ethyl 2-aminoacetate | Ureido-ester | Intramolecular cyclization (N-attack on ester carbonyl) | Fused hydantoin-indole system |
| 2-vinylaniline | Urea derivative | Intramolecular [4+2] cycloaddition | Fused tetrahydroquinoline-indole system |
| Hydrazine | Semicarbazide | Intramolecular cyclization | Fused triazino-indole system |
These proposed tandem reactions highlight the potential of this compound as a powerful building block in the efficient synthesis of complex nitrogen-containing heterocyclic compounds. The regioselectivity of the intramolecular cyclization step would be a key factor to control, potentially through the use of specific catalysts or by modulating the electronic properties of the indole ring.
Design and Synthesis of Complex Polycyclic Architectures Incorporating the Indole-Isocyanate Motif
The indole-isocyanate motif present in this compound is a valuable platform for the design and synthesis of complex polycyclic architectures. These intricate structures are of significant interest in medicinal chemistry and materials science. The reactivity of the isocyanate group can be harnessed in various cycloaddition and intramolecular cyclization strategies to construct novel fused-ring systems.
Cycloaddition Reactions:
The isocyanate group, with its C=N double bond, can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. This reactivity allows for the construction of six-membered or five-membered heterocyclic rings fused to the indole core.
[4+2] Cycloaddition (Diels-Alder Reaction): While the C=N bond of the isocyanate is generally less reactive as a dienophile than a C=C bond, reactions with highly reactive dienes can be envisioned, particularly under thermal or Lewis acid-catalyzed conditions. This would lead to the formation of a fused pyridinone or dihydropyridinone ring.
[3+2] Cycloaddition: The isocyanate can react with various 1,3-dipoles, such as nitrile oxides, azides, or nitrones, to construct five-membered heterocyclic rings. For example, reaction with a nitrile oxide would yield a fused oxadiazolone ring system.
The table below summarizes potential cycloaddition reactions for the construction of polycyclic architectures.
| Reaction Type | Reactant | Proposed Polycyclic Product |
| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Fused dihydropyridinone-indole |
| [3+2] Cycloaddition | Phenyl azide (B81097) | Fused triazolone-indole |
| [3+2] Cycloaddition | Benzonitrile oxide | Fused oxadiazolone-indole |
Intramolecular Cyclization Strategies:
Another powerful approach for the synthesis of polycyclic architectures is through intramolecular cyclization of suitably functionalized derivatives of this compound. By introducing a nucleophilic moiety at a strategic position, typically on a substituent at the C3 position or on the N1-methyl group, a subsequent intramolecular reaction with the isocyanate can be triggered to form a new ring.
For instance, a 3-substituted indole derivative bearing a terminal alcohol or amine functionality could undergo an intramolecular cyclization to form a fused lactam or lactone, respectively. The length of the tether connecting the nucleophile to the indole ring would determine the size of the newly formed ring. This strategy allows for a high degree of control over the final polycyclic architecture.
The design of these intramolecular reactions would involve careful planning of the synthetic route to introduce the necessary functional groups. The choice of reaction conditions, such as temperature and catalysis, would be crucial to control the efficiency and selectivity of the cyclization process. These strategies open up avenues for the synthesis of novel and complex indole-based polycyclic compounds with potential applications in various fields of chemical science.
Applications in Chemical Synthesis and Materials Science
Building Blocks for Complex Organic Molecules
2-Isocyanato-1-methyl-1H-indole serves as a valuable building block in the synthesis of more complex organic molecules. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and even activated carbon centers. This reactivity allows for the introduction of the 1-methyl-1H-indol-2-yl moiety into a wide range of molecular architectures.
For instance, the reaction of 1-methylindole (B147185) with aryl isocyanates can lead to C3 amide substituted products. aalto.ficardiff.ac.uk This type of reaction demonstrates the ability to functionalize the indole (B1671886) ring system, creating new compounds with potentially interesting biological or material properties. The indole nucleus itself is a common motif in many natural products and pharmaceuticals, making derivatives of this compound attractive targets for drug discovery programs. rsc.orga2bchem.com
Precursors for Advanced Heterocyclic Compounds
The reactivity of the isocyanate group, coupled with the inherent structure of the indole ring, makes this compound an excellent precursor for the synthesis of advanced heterocyclic compounds. metu.edu.tr Cycloaddition reactions, in particular, offer a powerful strategy for constructing complex, polycyclic systems in a single step. bohrium.comresearchgate.net
Isocyanates are known to participate in [3+2] cycloaddition reactions with various partners, such as azides and nitrones, to form five-membered heterocyclic rings. researchgate.net For example, the reaction of nitropyridyl isocyanates with azides has been shown to produce tetrazolinones. researchgate.net While specific examples with this compound are not detailed in the provided search results, its isocyanate functionality suggests its potential to undergo similar cycloaddition reactions to generate novel, indole-fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. rsc.orgmdpi.com
Polymer Chemistry
The ability of the isocyanate group to undergo polymerization and react with various functional groups makes this compound a valuable component in polymer chemistry.
Monomer in Polyurethane Synthesis
Isocyanates are fundamental monomers in the production of polyurethanes. mdpi.commdpi.com The reaction of a diisocyanate with a polyol forms the characteristic urethane (B1682113) linkages of the polymer backbone. mdpi.com While this compound is a monoisocyanate, it can be incorporated into polyurethane chains as a chain terminator or as a pendant group, thereby modifying the properties of the final material. The indole group can impart specific characteristics, such as increased thermal stability or unique photophysical properties, to the polyurethane. The reactivity of the isocyanate group is influenced by the substituent, with aromatic isocyanates generally being more reactive than aliphatic ones. mdpi.com
Formation of Polyisocyanurate Resins
Isocyanates can undergo a cyclotrimerization reaction to form highly stable, cross-linked polyisocyanurate resins. researchgate.netacs.org This reaction is typically catalyzed by specific catalysts and results in the formation of a six-membered isocyanurate ring. researchgate.nettue.nl The trimerization of diisocyanates leads to the formation of a rigid, thermosetting polymer network with excellent thermal stability and flame retardant properties. acs.org this compound, as an isocyanate, has the potential to be trimerized or co-trimerized with other isocyanates to form such resins, where the indole moiety would be incorporated into the polymer structure.
Integration into Polyindole Architectures and Conjugated Polymers
The indole ring itself is a building block for conducting polymers, and polyindoles have been investigated for their electronic properties. researchgate.net The polymerization of indole typically occurs at the 2 and 3 positions of the pyrrole (B145914) ring. researchgate.net The presence of the isocyanate group at the 2-position of this compound offers a reactive handle to incorporate this monomer into larger polymer architectures.
Conjugated polymers, which possess alternating single and double bonds along their backbone, are of great interest for applications in organic electronics. mdpi.comresearchgate.netrsc.org The indole moiety can be a component of such conjugated systems. polyacs.org By reacting the isocyanate group of this compound with appropriate co-monomers, it is conceivable to synthesize novel conjugated polymers where the indole unit is part of the polymer backbone or a pendant group, potentially influencing the material's electronic and optical properties.
Surface Modification Chemistry (e.g., grafting onto substrates like polydopamine)
The high reactivity of the isocyanate group makes this compound a suitable candidate for surface modification applications. rsc.org Isocyanates can react with hydroxyl or amine groups present on the surface of various substrates to form stable covalent bonds. This allows for the "grafting" of the 1-methyl-1H-indol-2-yl moiety onto the surface, thereby altering its chemical and physical properties. epo.org
A particularly interesting substrate for modification is polydopamine (PDA). utexas.eduresearchgate.net Polydopamine coatings can be deposited on a wide variety of materials and present reactive amine and catechol groups on their surface. mdpi.comsurrey.ac.uk These groups can readily react with the isocyanate functionality of this compound, leading to a surface functionalized with indole rings. This type of surface modification could be used to enhance biocompatibility, improve adhesion, or introduce specific recognition sites on a material's surface. google.com
Dendrimer Construction with Isocyanate and Indole Moieties
The unique structural and reactive properties of isocyanate and indole groups are leveraged in the synthesis of dendrimers, which are highly branched, well-defined macromolecules. mdpi.comnih.gov Dendrimer synthesis typically follows one of two main strategies: the divergent method, where the molecule is grown outwards from a central core, or the convergent method, where dendritic wedges are built first and then attached to a core. mdpi.com
The high reactivity of the isocyanate group (–N=C=O) with nucleophiles like amines (–NH2) and alcohols (–OH) makes it a valuable tool for building the generational layers of a dendrimer. wikipedia.org When an isocyanate reacts with an amine, it forms a stable urea (B33335) linkage, and with an alcohol, it forms a urethane linkage. These reactions are fundamental to the step-wise construction of polyurethane and polyurea dendrimers.
A notable example involves the synthesis of bis-indole-based polyurethane dendrimers. researchgate.net In this work, researchers constructed dendrimers up to the third generation using a divergent approach. researchgate.netresearchgate.net The synthesis utilized two key custom-designed molecules: a trifunctional core molecule equipped with blocked isocyanate groups and a building block containing a bis-indole moiety and amine functional groups. researchgate.net The process involved a repeating three-step sequence:
A urethane interchange reaction between the isocyanate-functionalized core (or a growing dendrimer) and the amine-containing building block.
Deprotection of the newly added amine groups on the periphery.
Conversion of these new amine groups into blocked isocyanate groups, preparing the dendrimer for the next generation of growth. researchgate.net
Table 1: Building Blocks for Bis-Indole Polyurethane Dendrimer Synthesis This table is based on a representative synthesis of indole-containing dendrimers.
| Component Type | Chemical Moiety | Function in Dendrimer Construction |
| Core Molecule | AB3-type blocked isocyanate | Serves as the central starting point for divergent synthesis. |
| Building Block | AB2-type with bis-indole | Provides the repeating units for layer-by-layer growth. |
Data sourced from ResearchGate. researchgate.net
Development of Novel Catalytic Systems Utilizing Indole-Isocyanate Interactions
The interaction between indoles and isocyanates is central to the development of new catalytic systems, particularly for forming carbon-nitrogen bonds to create amide and urea functionalities. rsc.org These structures are significant scaffolds in medicinal chemistry. rsc.org Research has demonstrated that Lewis acids, specifically borane (B79455) catalysts, can effectively mediate the reaction between N-methyl indoles and isocyanates. rsc.org
In these systems, the borane catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) or boron trichloride (B1173362) (BCl3), activates the reactants and facilitates the selective addition of the isocyanate to the indole ring. rsc.orgrsc.org Studies have shown that BCl3 is a particularly efficient catalyst for the N-carboxamidation of 1H-indoles, attributed to its high Lewis acidity, achieving near-quantitative yields under mild conditions. rsc.orgcardiff.ac.uk
Mechanistic investigations using Density Functional Theory (DFT) have explored how the reaction proceeds. rsc.orgcardiff.ac.uk It is proposed that the borane catalyst can coordinate to the nitrogen atom of the indole, making it more susceptible to reaction. cardiff.ac.uk The subsequent nucleophilic attack from the indole onto the isocyanate leads to the formation of the N-carboxamidation product. rsc.orgcardiff.ac.uk This metal-free catalytic approach is advantageous due to the relatively low toxicity and high selectivity of boron-based catalysts. rsc.org
Table 2: BCl₃ Catalyzed N-Carboxamidation of 1H-Indoles with Isocyanates This table shows representative yields from a study on borane-catalyzed amidation.
| Indole Reactant | Isocyanate Reactant | Yield (%) |
| 1H-Indole | Phenyl isocyanate | 93 |
| 5-Methoxy-1H-indole | Phenyl isocyanate | 95 |
| 5-Nitro-1H-indole | Phenyl isocyanate | 87 |
| 1H-Indole | 4-Chlorophenyl isocyanate | 91 |
| 1H-Indole | 4-Methoxyphenyl isocyanate | 92 |
Yields are for isolated products using 5 mol% BCl₃ catalyst at 60 °C. Data sourced from Royal Society of Chemistry and Cardiff University publications. rsc.orgcardiff.ac.uk
Reagents for Chemical Tagging and Identification
The electrophilic nature of the isocyanate functional group makes compounds like this compound valuable reagents for chemical tagging and identification. wikipedia.orgnih.gov Chemical tagging involves attaching a specific chemical moiety—the "tag"—to a molecule of interest to enable its detection, purification, or to study its biological interactions. nih.gov
Isocyanates are highly reactive towards a wide range of nucleophilic functional groups commonly found in organic molecules, including primary and secondary amines, phenols, alcohols, and thiols. nih.gov This broad reactivity allows a single isocyanate-containing reagent to modify a diverse set of compounds. The reactions result in the formation of stable covalent linkages:
With amines: Forms ureas
With alcohols/phenols: Forms carbamates
With thiols: Forms thiocarbamates nih.gov
A general strategy known as Isocyanate-Mediated Chemical Tagging (IMCT) has been developed to append tags onto drug-like small molecules. nih.gov In this method, an isocyanate is used as a chemical handle to conjugate various probes, such as fluorescent labels or affinity handles, to a target molecule. nih.gov Specifically, this compound is offered for applications such as custom antibody labeling, where its isocyanate group would react with nucleophilic residues (like lysine) on the antibody to attach the methyl-indole tag. biosynth.com This process is crucial for developing diagnostic reagents and tools for biomedical research. biosynth.com
The use of isocyanates for identification is also established in analytical chemistry, where their reactivity is used to create stable derivatives of analytes for easier detection and quantification. navy.milrsc.org For instance, airborne isocyanates are often captured by reacting them with a derivatizing agent to form a stable urea derivative, which can then be analyzed using techniques like high-performance liquid chromatography (HPLC). navy.mil
Future Directions and Emerging Research Avenues
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are paramount in modern synthetic organic chemistry, demanding the development of processes that are both environmentally benign and efficient. For 2-Isocyanato-1-methyl-1h-indole, a key future direction lies in the creation of highly sustainable and atom-economical synthetic routes.
Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of catalytic, one-pot, or domino reactions that maximize the incorporation of all atoms from the starting materials into the final product. This concept, known as atom economy, is a cornerstone of sustainable synthesis. jocpr.com
For instance, exploring direct C-H functionalization to introduce the isocyanate group onto the 1-methyl-1H-indole core could represent a significant leap forward. This approach would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. The use of greener solvents, such as bio-derived solvents or even water, and the development of catalyst systems that can be easily recovered and recycled will also be crucial in enhancing the sustainability of its synthesis. frontiersin.org
Exploration of Novel Catalytic Systems for Selective Transformations
The reactivity of the isocyanate group in this compound offers a gateway to a diverse array of chemical transformations. A significant area of future research will be the exploration of novel catalytic systems to control the selectivity of these reactions.
While traditional catalysts have been employed for reactions involving isocyanates, there is a considerable opportunity to develop more sophisticated and selective catalysts. For example, the use of borane (B79455) Lewis acids has shown promise in the amidation of indoles with isocyanates, offering a metal-free alternative. cardiff.ac.ukaalto.fi Future work could focus on designing chiral catalysts to achieve enantioselective transformations, which is of particular importance in the synthesis of biologically active molecules.
Furthermore, ruthenium(II)-catalyzed C-H activation has been demonstrated for the amidation of 2-arylpyridines with isocyanates, suggesting that similar strategies could be adapted for the functionalization of the indole (B1671886) ring of this compound itself. acs.org The development of catalysts that can selectively direct the reaction to either the nitrogen of the isocyanate group or other positions on the indole scaffold will be a key challenge and a significant area for innovation.
Integration into Advanced Functional Materials Beyond Traditional Polymers
The unique structure of this compound makes it an attractive building block for the creation of advanced functional materials. While isocyanates are traditionally associated with the production of polyurethanes, future research should explore the integration of this indole derivative into a wider range of materials with tailored properties.
The indole moiety is known for its electronic and photophysical properties, as well as its ability to participate in hydrogen bonding and π-π stacking interactions. These characteristics could be harnessed to develop novel materials such as:
Organic Light-Emitting Diodes (OLEDs): The incorporation of the this compound unit into polymer backbones or as a dopant could lead to new materials with tunable emission colors and improved device performance.
Sensors: The reactive isocyanate group can be used to anchor the molecule to surfaces or to react with specific analytes, making it a candidate for the development of chemical sensors.
Bioactive Materials: The indole nucleus is a common scaffold in many biologically active compounds. rsc.org Materials incorporating this compound could be designed for applications in drug delivery, tissue engineering, and as antimicrobial surfaces. bjbs.com.br
In-depth Mechanistic Understanding via Advanced Spectroscopic and Computational Methods
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and materials. Future research must employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of its reactivity.
In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the formation of intermediates and the kinetics of reactions. These experimental observations can be complemented by high-level computational studies, such as density functional theory (DFT) calculations. DFT can be used to model reaction pathways, predict transition state geometries, and understand the electronic factors that govern reactivity and selectivity. cardiff.ac.ukaalto.fi
For example, computational studies can help to rationalize the regioselectivity observed in catalytic transformations and guide the design of new catalysts with enhanced performance. acs.org A deeper mechanistic understanding will accelerate the discovery and optimization of novel reactions and applications for this compound.
Design of Next-Generation Molecular Scaffolds for Chemical Exploration
The versatility of this compound makes it an excellent starting point for the design and synthesis of novel molecular scaffolds for chemical exploration, particularly in the field of medicinal chemistry. The indole ring is a privileged structure in drug discovery, and the isocyanate group provides a handle for the facile introduction of a wide range of functional groups. rsc.orgrsc.org
Future research should focus on utilizing this compound to construct libraries of diverse compounds for biological screening. By reacting the isocyanate with various amines, alcohols, and other nucleophiles, a vast chemical space can be explored. This approach could lead to the discovery of new drug candidates with a range of therapeutic applications.
The development of multicomponent reactions involving this compound would be a particularly powerful strategy for generating molecular complexity in a single step. nih.gov These reactions, which combine three or more starting materials in a single pot, are highly efficient and can rapidly produce libraries of complex molecules. The resulting scaffolds can serve as the basis for the development of new probes to study biological processes and as starting points for drug discovery programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
